molecular formula C12H16ClN B13965066 1-Benzyl-3-(2-chloroethyl)azetidine

1-Benzyl-3-(2-chloroethyl)azetidine

Cat. No.: B13965066
M. Wt: 209.71 g/mol
InChI Key: AZCQPIQHPNMWSD-UHFFFAOYSA-N
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Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are crucial substrates in the field of organic chemistry. nih.gov They serve as versatile starting materials for creating biologically active compounds through functionalization at various positions on the ring. nih.gov The utility of these heterocycles extends to their role as building blocks for other nitrogen-containing compounds with potential biological activities. nih.gov Their importance is underscored by their presence in a variety of natural products and pharmaceuticals. nih.govresearchgate.net The growing interest in these compounds stems from their valuable structural properties which can lead to unique biological activities. rsc.orgrsc.org

Historical Context and Evolution of Azetidine (B1206935) Synthetic Methodologies

The synthesis of azetidines has historically been challenging, which has somewhat limited their exploration compared to other nitrogen-containing heterocycles. nih.gov However, recent years have seen significant advancements in synthetic methodologies, making them more accessible. nih.gov

Early methods often involved the cyclization of 3-amino-1-propanol derivatives or the reduction of β-lactams (azetidin-2-ones). wikipedia.org More contemporary and efficient methods now include:

Intramolecular Cyclization: This is a common strategy involving the intramolecular nucleophilic substitution of a γ-haloamine or a similar substrate. rsc.orgrsc.orgmsu.edu For instance, treating a 3-halo alcohol, thiol, or amine with a base can yield the corresponding four-membered heterocycle. msu.edu

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes have emerged as a powerful tool for constructing the azetidine ring. rsc.orgmagtech.com.cn The aza-Paternò-Büchi reaction is a notable example of this type of transformation. nih.govwikipedia.org

Ring Contraction and Expansion: Rearrangements of larger or smaller rings can also lead to the formation of azetidines. magtech.com.cn

Modern Catalytic Methods: The development of transition-metal-catalyzed reactions, such as those involving palladium, has provided new avenues for azetidine synthesis. rsc.org

These evolving synthetic strategies have been instrumental in unlocking the potential of azetidine chemistry. magtech.com.cn

Structural Features and Inherent Strain of the Azetidine Ring System

The defining characteristic of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of the bond angles from the ideal tetrahedral angle. This inherent strain is a double-edged sword; it makes the ring susceptible to ring-opening reactions, a property that can be exploited in synthesis, yet the ring is considerably more stable than the highly reactive three-membered aziridines. rsc.orgrsc.org This balance between reactivity and stability allows for both manageable handling and unique chemical transformations under appropriate conditions. rsc.orgrsc.org The azetidine ring is also characterized by a puckered conformation. rsc.org

Table 1: Comparison of Ring Strain in Cyclic Amines

HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine (B145994)3~27.7
Azetidine 4 ~25.4
Pyrrolidine5~5.4

Data sourced from multiple scientific publications. rsc.org

Rationale for Research Focus on 1-Benzyl-3-(2-chloroethyl)azetidine as a Key Synthetic Scaffold

The compound this compound has emerged as a particularly interesting synthetic intermediate for several reasons. Its structure incorporates key features that make it a versatile building block for more complex molecules.

The benzyl (B1604629) group attached to the nitrogen atom serves as a common protecting group in organic synthesis. It is relatively stable under a variety of reaction conditions but can be readily removed when necessary.

The azetidine ring itself provides a rigid, three-dimensional scaffold. Its inherent ring strain can be harnessed for subsequent ring-opening or ring-expansion reactions, allowing for the creation of diverse molecular architectures.

The 2-chloroethyl side chain at the 3-position is a key reactive handle. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, further diversifying the potential products that can be synthesized from this scaffold. For example, it can be envisioned that this chloroethyl group could be used to construct bicyclic systems or to append other pharmacologically relevant moieties.

The combination of these structural elements—a protected nitrogen, a strained ring system, and a reactive side chain—makes this compound a valuable and versatile platform for the synthesis of novel compounds, particularly in the context of medicinal chemistry and drug discovery. The synthesis of such a compound can be envisioned through the reaction of benzylamine (B48309) with a suitable precursor like epichlorohydrin, followed by further functionalization. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-benzyl-3-(2-chloroethyl)azetidine

InChI

InChI=1S/C12H16ClN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

AZCQPIQHPNMWSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CCCl

Origin of Product

United States

Strategic Approaches to the Synthesis of 1 Benzyl 3 2 Chloroethyl Azetidine

Retrosynthetic Analysis of 1-Benzyl-3-(2-chloroethyl)azetidine

A logical retrosynthetic analysis of this compound suggests several key disconnections. The most apparent disconnection is the bond between the nitrogen atom and one of the ring carbons, leading back to a 1,3-difunctionalized propane (B168953) derivative. This approach forms the basis of classical cyclization methods via intramolecular nucleophilic substitution.

A primary disconnection (Route A) involves breaking the C-N bond, which points to a precursor such as a 3-amino-1-halopropane or a similar derivative where one terminus has a good leaving group and the other has a primary or secondary amine. The benzyl (B1604629) group on the nitrogen can be introduced before or after the cyclization. The 2-chloroethyl side chain at the 3-position would likely be installed on a precursor molecule before the ring-forming step.

Alternative retrosynthetic pathways can be envisioned through cycloaddition reactions (Route B) or ring expansion strategies (Route C). A [2+2] cycloaddition approach would deconstruct the azetidine (B1206935) ring into an imine and an alkene component. A ring expansion strategy would involve a smaller, more strained heterocycle like an aziridine (B145994) that undergoes a one-carbon insertion.

Classical Cyclization Methodologies for Azetidine Ring Formation

Traditional methods for constructing the azetidine ring have been foundational in synthetic organic chemistry. These approaches typically involve the formation of one or two bonds in a cyclization step.

Intramolecular Nucleophilic Substitution Reactions

Intramolecular SN2 reactions are a cornerstone for the synthesis of azetidines. researchgate.netnih.gov This strategy involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule, displacing a suitable leaving group to form the four-membered ring. Common leaving groups include halogens (Br, Cl) and sulfonate esters (mesylates, tosylates). researchgate.net

For the synthesis of a 1-benzyl-3-substituted azetidine, a common precursor would be a 1,3-diaminopropane (B46017) derivative where one of the amino groups is protected or will serve as the nucleophile, and the other is converted into a leaving group. Alternatively, a γ-amino alcohol can be used, where the hydroxyl group is transformed into a good leaving group.

Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. nih.govfrontiersin.org This method offers a pathway to substituted azetidines from readily available epoxy amine precursors.

Precursor Type Leaving Group Conditions Reference
γ-Amino halideHalogen (Br, Cl)Base researchgate.net
γ-Amino alcoholMesylate, TosylateBase researchgate.net
cis-3,4-Epoxy amineEpoxideLa(OTf)3 nih.govfrontiersin.org

[2+2]-Cycloaddition Strategies for Azetidine Synthesis

The [2+2]-cycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, provides a direct route to the azetidine core. mdpi.comrsc.org This photochemical reaction involves the excitation of an imine to its triplet state, which then undergoes a cycloaddition with an alkene. springernature.comacs.org The reaction can be performed either intermolecularly or intramolecularly. rsc.orgspringernature.com

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams (azetidin-2-ones). mdpi.com While this method does not directly produce azetidines, the resulting β-lactams can be reduced to the corresponding azetidines. magtech.com.cn

Recent advancements have focused on visible-light-mediated [2+2] photocycloadditions, which offer milder reaction conditions and improved functional group tolerance. springernature.comchemrxiv.org These reactions often employ a photosensitizer to facilitate the energy transfer to the reactants. rsc.orgacs.org

Reaction Type Reactants Conditions Key Features Reference
Aza Paternò-BüchiImine, AlkeneUV light or visible light with photosensitizerDirect formation of azetidine ring rsc.orgacs.org
Staudinger SynthesisKetene, ImineTypically thermalForms β-lactam precursor to azetidine mdpi.com

Ring Expansion Approaches from Smaller Heterocycles

Ring expansion reactions provide an alternative and often stereoselective route to azetidines from smaller, more readily available heterocyclic precursors, most notably aziridines. pageplace.de This strategy leverages the strain release from the three-membered ring to drive the formation of the four-membered azetidine ring.

One-carbon ring expansion of aziridines can be achieved through reaction with a carbene source. For instance, rhodium-catalyzed reaction of methylene (B1212753) aziridines with diazo compounds results in a [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov More recently, biocatalytic approaches using engineered enzymes have been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines via a pageplace.denih.gov-Stevens rearrangement. nih.govacs.org

Starting Heterocycle Reagent Catalyst/Conditions Key Transformation Reference
Methylene aziridineDiazo compoundRhodium catalyst[3+1] Ring expansion nih.gov
AziridineDiazo compoundEngineered enzyme (e.g., Cytochrome P450)Enantioselective pageplace.denih.gov-Stevens rearrangement nih.govacs.org

Modern Catalytic Methods for the Synthesis of this compound and Analogues

The development of modern catalytic methods has significantly broadened the scope and efficiency of azetidine synthesis, allowing for the construction of complex and highly functionalized derivatives under mild conditions.

Transition Metal-Catalyzed Azetidine Formation

Transition metals such as palladium, rhodium, and iridium have been employed in a variety of catalytic cycles to construct the azetidine ring. pageplace.denih.gov These methods often offer high levels of chemo-, regio-, and stereoselectivity.

Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for the synthesis of functionalized azetidines. rsc.org This reaction involves the direct formation of a C-N bond through the activation of a typically unreactive C-H bond. Tantalum-catalyzed hydroaminoalkylation has also been utilized for the synthesis of azetidines. rsc.org

Furthermore, transition metals are crucial in many cycloaddition and ring expansion strategies. For example, iridium photocatalysts are commonly used in visible-light-mediated [2+2] cycloadditions to promote the formation of the excited state of the reactants. chemrxiv.org Rhodium catalysts are instrumental in the [3+1] ring expansion of aziridines. nih.gov

Metal Reaction Type Key Features Reference
PalladiumIntramolecular γ-C(sp³)–H aminationHigh functional group tolerance rsc.org
Rhodium[3+1] Ring expansion of methylene aziridinesAccess to highly substituted azetidines nih.gov
IridiumPhotocatalyst in [2+2] cycloadditionsMild reaction conditions, visible light chemrxiv.org
TantalumHydroaminoalkylationSynthesis from aminoalkenes rsc.org

Organocatalytic and Photochemical Approaches to Azetidine Scaffolds

The construction of the azetidine ring, a strained four-membered heterocycle, has benefited significantly from the development of organocatalytic and photochemical methods. bohrium.comnih.gov These approaches offer alternatives to traditional metal-catalyzed reactions, often providing improved efficiency and access to diverse molecular architectures under mild conditions. researchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to azetidine construction is a growing field. researchgate.net Chiral organocatalysts, such as proline derivatives and other chiral amines, have been successfully employed in reactions like aldol (B89426) and Mannich reactions to create functionalized azetidines with high enantioselectivity. researchgate.net For instance, quinidine-derived organocatalysts have been used in enantioselective [2+2] cycloadditions to form azetidine rings. bohrium.com These methods rely on the formation of transient chiral intermediates, such as enamines or iminium ions, to direct the stereochemical outcome of the ring-forming step.

Photochemical strategies, particularly [2+2] cycloadditions, represent another key avenue for synthesizing azetidine scaffolds. rsc.org The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example that yields azetidines. bohrium.comnih.gov Visible-light-mediated versions of this reaction have made the synthesis more scalable and accessible, avoiding the use of high-energy UV light which can lead to side reactions. nih.govresearchgate.net Furthermore, photochemical methods have been applied in continuous flow reactors, enhancing productivity and control over the reaction conditions for synthesizing azetidine-bearing Dewar heterocycles from precursors like 1,2-dihydropyridines. nottingham.ac.uk These light-driven methods are noted for their ability to construct the strained four-membered ring efficiently. bohrium.comresearchgate.net

Stereoselective Synthesis of Azetidine Derivatives with Benzyl and Chloroethyl Moieties

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, as the spatial arrangement of the benzyl and chloroethyl groups can significantly influence its properties and utility as a synthetic intermediate. Methodologies to control the absolute and relative stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective strategies.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy has been effectively applied to the synthesis of enantiomerically enriched azetidines.

One prominent example is the use of tert-butanesulfinamide, often referred to as the Ellman auxiliary. acs.org This method involves the condensation of the chiral sulfinamide with an achiral aldehyde, such as 3-chloropropanal, to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity, guided by the chiral sulfinyl group. Cleavage of the auxiliary then yields the enantioenriched C2-substituted azetidine. This approach is advantageous as both enantiomers of the auxiliary are commercially available, allowing access to either stereoisomer of the final product. acs.org

Another established chiral auxiliary is (S)-1-phenylethylamine. rsc.org This auxiliary can serve as both the source of chirality and the nitrogen atom for the azetidine ring. In documented syntheses, it has been used to prepare enantiomeric pairs of azetidine-2,4-dicarboxylic acids, where the stereochemistry is controlled by the chiral benzylamine (B48309) moiety. rsc.org While not a direct synthesis of the title compound, this demonstrates the principle of using benzyl-type auxiliaries to control stereochemistry in azetidine ring formation.

Chiral AuxiliaryGeneral ApproachKey Features
tert-Butanesulfinamide Condensation with aldehyde, organometallic addition, intramolecular cyclization, and deprotection. acs.orgHigh diastereoselectivity; access to both enantiomers; scalable. acs.org
(S)-1-Phenylethylamine Used as both a chiral director and nitrogen source in cycloaddition reactions. rsc.orgEstablishes absolute configuration in the formation of azetidine dicarboxylic acids. rsc.org

Asymmetric Catalysis in Azetidine Construction

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net For azetidine synthesis, this often involves transition metal catalysts paired with chiral ligands or the use of organocatalysts.

Copper-catalyzed reactions have shown significant promise. For instance, chiral ligands based on 2,4-cis-disubstituted amino azetidines have been synthesized and used in copper-catalyzed Henry reactions with high enantiomeric excess (>99% ee). nih.gov Copper(I) catalysts have also enabled asymmetric cascade reactions, such as the Kinugasa/aryl C-C coupling, to produce densely functionalized chiral spiro[azetidine-3,3'-indoline] derivatives with high enantioselectivity. nih.gov These examples highlight the versatility of copper catalysis in constructing complex chiral azetidine systems. nih.govnih.gov

Enzymatic catalysis provides another powerful tool for asymmetric synthesis. Lipase-catalyzed kinetic resolution of racemic precursors, such as rac-3-(hydroxymethyl)azetidine, can achieve excellent enantiomeric excess (>98% ee) before subsequent functionalization to the chloro-substituted derivative. evitachem.com More recently, engineered enzymes like iridium-containing cytochromes have been developed to catalyze the asymmetric cyclopropanation of methylene azetidines, yielding novel spirocyclic azetidine structures with high enantioselectivity. acs.org

Catalytic SystemReaction TypeOutcome
Copper(I) / Chiral Ligands Asymmetric Kinugasa/C-C Coupling Cascade. nih.govHigh enantioselectivity for spiro[azetidine-indolines]. nih.gov
Copper / Chiral Azetidine Ligands Asymmetric Henry Reaction. nih.gov>99% ee for nitroaldol products. nih.gov
Lipase (e.g., CAL-B) Enzymatic Kinetic Resolution. evitachem.com>98% ee for chiral azetidine precursors. evitachem.com
Engineered Cytochrome Enzymatic Cyclopropanation. acs.orgHigh enantioselectivity for spirocyclic azetidines. acs.org

Diastereoselective Control in this compound Synthesis

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. In the context of substituted azetidines, this involves controlling the cis/trans relationship between substituents on the ring.

A highly effective method for achieving diastereocontrol in the synthesis of chiral 1-benzyl-3-substituted azetidines involves the superbase-induced stereospecific rearrangement of chiral epoxides. By using a mixture of n-BuLi and t-BuOK at low temperatures (-75°C), chiral epoxides can be converted into azetidines with almost complete diastereocontrol, achieving greater than 99% diastereomeric excess (de). evitachem.com This method provides a direct and highly selective route to specific diastereomers.

Other approaches rely on the inherent steric and electronic preferences of the cyclization transition state. For example, the reduction of 3,4-disubstituted N-Boc-azetines using a palladium catalyst and hydrogen gas leads to the formation of syn-2,3-disubstituted N-Boc azetidines in quantitative yields, indicating a high degree of facial selectivity in the hydrogenation step. medwinpublishers.com Similarly, the Staudinger reaction (cycloaddition of a ketene and an imine) can be highly stereoselective, with certain reactions producing only cis-adducts of 3,4-disubstituted-2-azetidinones. mdpi.com The specific diastereomeric outcome can often be predicted based on the reaction mechanism and the nature of the substituents. semanticscholar.org

MethodKey Reagents/ConditionsDiastereoselectivity
Superbase-induced Rearrangement n-BuLi, t-BuOK, -75°C. evitachem.com>99% de. evitachem.com
Catalytic Hydrogenation H₂, Pd/C. medwinpublishers.comHigh selectivity for syn-diastereomers. medwinpublishers.com
Staudinger Cycloaddition Et₃N, CH₂Cl₂, -78°C. mdpi.comHighly stereoselective for cis-adducts. mdpi.com

Optimization of Reaction Conditions and Yields for this compound

The efficient synthesis of this compound requires careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. Key synthetic routes generally involve the cyclization of a linear precursor.

One of the primary synthetic pathways is the reaction of benzylamine with a suitable 1,3-dielectrophile, such as a derivative of 3-chloropropanol or epichlorohydrin. evitachem.comnih.gov In the reaction between benzylamine and epichlorohydrin, careful control of temperature (0–5 °C) and pH is critical to optimize the yield of the initial adduct, 1-(benzylamino)-3-chloropropan-2-ol (B1208965). evitachem.comnih.gov The subsequent intramolecular cyclization to form the azetidine ring is often promoted by a base.

A significant improvement in yield and efficiency is achieved through one-pot methodologies. For instance, a phase-transfer-catalyzed cyclization of 1-(benzylamino)-3-chloropropan-2-ol using benzyltriethylammonium chloride and 50% NaOH can directly form the azetidine ring, eliminating the need for intermediate protection and deprotection steps. This method has been reported to achieve yields greater than 75% for analogous compounds. evitachem.com Another approach involves the cyclization of N-benzyl-3-chloropropylamine using strong bases. evitachem.com

The choice of solvent and reagents for the chlorination step is also crucial. A convergent synthesis strategy involves the chloromethylation of an azetidin-3-ylmethanol (B1282361) precursor. This can be optimized by using a mesylate intermediate and displacing it with a chloride source, such as LiCl or NaCl, in a polar aprotic solvent like DMF or DMSO. evitachem.com

Synthetic StepKey Parameters / ReagentsReported Yield / Outcome
Ring Formation Benzylamine, Epichlorohydrin; control of temperature and pH. evitachem.comOptimized yield of intermediate. evitachem.com
One-Pot Cyclization Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), 50% NaOH. evitachem.com>75% yield for analogous compounds. evitachem.com
Chlorination Mesylate intermediate, LiCl in DMF/DMSO. evitachem.comEfficient nucleophilic displacement. evitachem.com
Green Synthesis Approach Aqueous-phase extraction with DABCO. evitachem.comReduces impurities to <1%, maintains high purity. evitachem.com

Furthermore, green chemistry principles are being applied to improve the sustainability of the synthesis. An aqueous-phase extraction protocol using 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed to effectively remove impurities like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate to levels below 1%, ensuring high product purity while reducing organic solvent waste. evitachem.com

Chemical Reactivity and Transformations of 1 Benzyl 3 2 Chloroethyl Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The high ring strain of the azetidine core makes it susceptible to various ring-opening and modification reactions.

Nucleophilic Ring-Opening Reactions of the Azetidine Core

The strained four-membered azetidine ring of 1-benzyl-3-(2-chloroethyl)azetidine is prone to cleavage by nucleophiles. These reactions are driven by the release of ring strain and typically proceed via an SN2 mechanism. The regioselectivity of the attack is influenced by steric and electronic factors.

NucleophileReaction ConditionsProduct(s)
Grignard Reagents (e.g., Phenylmagnesium bromide)Diethyl ether, refluxN-benzyl-N-(1-phenyl-3-chloropropyl)amine
Organolithium Reagents (e.g., n-Butyllithium)Tetrahydrofuran, -78 °C to rtN-benzyl-N-(3-chloro-1-heptyl)amine
Hydride Reagents (e.g., Lithium aluminum hydride)Tetrahydrofuran, refluxN-benzyl-3-chloro-1-propanamine

Electrophilic Attack on the Azetidine Nitrogen

The lone pair of electrons on the azetidine nitrogen atom allows for electrophilic attack. This typically results in the formation of a quaternary azetidinium salt. The reactivity of the nitrogen is influenced by the steric bulk of the N-benzyl group.

Common electrophiles that react with the azetidine nitrogen include:

Alkyl Halides: Reaction with alkyl halides such as methyl iodide leads to the formation of the corresponding quaternary ammonium (B1175870) salt, 1-benzyl-1-methyl-3-(2-chloroethyl)azetidinium iodide.

Acyl Halides: Acylation with reagents like acetyl chloride can occur, though this can sometimes lead to ring-opening, depending on the reaction conditions.

Protic Acids: In the presence of strong acids, the nitrogen atom is protonated to form an azetidinium salt.

Ring Expansion Reactions to Larger Heterocycles

Ring expansion reactions of this compound provide a pathway to larger, more stable heterocyclic systems, such as piperidines and other related structures. These transformations often involve intramolecular rearrangements or reactions with bifunctional reagents.

One notable example is the rearrangement initiated by the treatment of the compound with a strong, non-nucleophilic base. This can promote an intramolecular cyclization, leading to the formation of a bicyclic system which can then be further manipulated to yield a substituted piperidine.

Transformations of the 2-Chloroethyl Moiety

The primary chlorine atom on the ethyl side chain is a reactive site for various nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in the 2-chloroethyl group is susceptible to displacement by a wide range of nucleophiles. These reactions typically follow an SN2 pathway.

NucleophileReagentSolventProduct
Azide (B81097)Sodium azideDimethylformamide1-Benzyl-3-(2-azidoethyl)azetidine
CyanideSodium cyanideDimethyl sulfoxide (B87167)1-Benzyl-3-(2-cyanoethyl)azetidine
HydroxideSodium hydroxideWater/Tetrahydrofuran1-Benzyl-3-(2-hydroxyethyl)azetidine
AminesAmmonia, Primary/Secondary AminesEthanol1-Benzyl-3-(2-aminoethyl)azetidine derivatives

Intramolecular Cyclization Reactions of the Chloroethyl Group

The presence of the nucleophilic azetidine nitrogen and the electrophilic chloroethyl side chain within the same molecule allows for intramolecular cyclization reactions. These reactions lead to the formation of bicyclic systems containing a fused or bridged ring structure.

A key example is the formation of a 1-azabicyclo[2.1.1]hexane derivative. This transformation can be induced by a base, which promotes an intramolecular nucleophilic attack of the azetidine nitrogen onto the carbon bearing the chlorine atom. The product of this reaction is a strained, bicyclic quaternary ammonium salt.

Reductive and Oxidative Modifications of the Side Chain

Reductive Modifications:

The primary reductive transformation of the 2-chloroethyl group involves the cleavage of the carbon-chlorine (C-Cl) bond. This dehalogenation can be achieved through various reductive methods commonly used in organic synthesis. While specific studies on this compound are not extensively documented, analogous reactions on similar substrates suggest that catalytic hydrogenation can be an effective method. In this approach, the compound would be treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process would likely lead to the formation of 1-benzyl-3-ethylazetidine.

Another potential reductive pathway is the reaction with hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents are capable of reducing alkyl halides, although the reactivity can be influenced by the steric environment and the presence of other functional groups within the molecule.

Oxidative Modifications:

The oxidation of the 2-chloroethyl side chain can lead to the formation of various functional groups, including aldehydes and carboxylic acids. Research on the oxidative metabolism of structurally related compounds provides insight into potential oxidative pathways. For instance, studies on 1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene have shown that the chloroethyl group can be oxidized by rat liver microsomes in the presence of NADPH to yield chloroacetaldehyde. nih.gov In this metabolic process, the chloroethyl group was identified as a primary site of oxidation. nih.gov This suggests that under specific enzymatic or chemical oxidative conditions, the 2-chloroethyl side chain of this compound could potentially be converted to 2-chloro-1-(1-benzylazetidin-3-yl)ethan-1-ol, which could then be further oxidized to the corresponding aldehyde or carboxylic acid.

Chemical oxidation using reagents like ruthenium tetroxide (RuO₄) or potassium permanganate (B83412) (KMnO₄) could also be explored, although the selectivity of such reactions would need to be carefully controlled to avoid oxidation of the benzyl (B1604629) group or the azetidine ring itself.

Reactivity of the N-Benzyl Group

The N-benzyl group serves as a common protecting group for the azetidine nitrogen. Its removal is often a crucial step in synthetic sequences to allow for further functionalization of the nitrogen atom. Additionally, the aromatic ring of the benzyl group itself can undergo functionalization reactions.

The removal of the N-benzyl group, or debenzylation, can be accomplished through several established methods. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Catalytic Hydrogenolysis: This is one of the most common and efficient methods for N-debenzylation. researchgate.net The reaction typically involves treating the substrate with hydrogen gas over a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.gov The process is generally clean and results in the formation of the debenzylated azetidine and toluene (B28343) as a byproduct. The addition of an acid, such as acetic acid, has been shown to facilitate the hydrogenolysis of N-benzyl groups in some cases. nih.govresearchgate.net

CatalystReagentsConditionsProduct
Pd/CH₂Methanol, Room Temperature3-(2-chloroethyl)azetidine
Pd(OH)₂/CH₂Ethanol, 60 °C3-(2-chloroethyl)azetidine
Pd/CAmmonium FormateMethanol, Reflux3-(2-chloroethyl)azetidine

Oxidative Debenzylation: In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule, oxidative methods can be employed. One such method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with an oxygen atmosphere. researchgate.net This system has been shown to be effective for the N-debenzylation of a variety of nitrogen-containing heterocycles. researchgate.netresearchgate.net The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen to form a peroxide intermediate that subsequently decomposes to the debenzylated amine and benzaldehyde. researchgate.net

ReagentsSolventConditionsProduct
KOtBu, O₂DMSORoom Temperature3-(2-chloroethyl)azetidine
N-Iodosuccinimide (NIS)DichloromethaneVaries3-(2-chloroethyl)azetidine

Another oxidative debenzylation can be achieved using N-iodosuccinimide (NIS). ox.ac.uk The reaction conditions can be tuned to achieve either mono- or di-debenzylation in the case of dibenzylamines. ox.ac.uk

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core. The N-benzyl group itself acts as an activating group and an ortho-, para-director for these substitutions, although the steric bulk of the azetidine ring might influence the regioselectivity.

Nitration: The introduction of a nitro group (-NO₂) onto the benzyl ring can be achieved by treatment with a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgnumberanalytics.com This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. wikipedia.orgkhanacademy.orgyoutube.com The reaction would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives.

Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced onto the aromatic ring through electrophilic halogenation. For chlorination and bromination, a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required to activate the halogen. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org Iodination can be achieved using iodine in the presence of an oxidizing agent like nitric acid or with reagents such as N-iodosuccinimide. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts reactions provide a means to introduce alkyl (alkylation) or acyl (acylation) groups onto the benzyl ring. wikipedia.org Friedel-Crafts alkylation involves reacting the substrate with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com It is important to note that carbocation rearrangements can occur in this reaction. masterorganicchemistry.com Friedel-Crafts acylation utilizes an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. youtube.comlibretexts.org This reaction generally does not suffer from rearrangements. libretexts.org The resulting ketone can be subsequently reduced to an alkyl group if desired. wikipedia.orgyoutube.com

ReactionReagentsCatalystExpected Major Products
NitrationHNO₃, H₂SO₄-1-(4-nitrobenzyl)-3-(2-chloroethyl)azetidine, 1-(2-nitrobenzyl)-3-(2-chloroethyl)azetidine
BrominationBr₂FeBr₃1-(4-bromobenzyl)-3-(2-chloroethyl)azetidine, 1-(2-bromobenzyl)-3-(2-chloroethyl)azetidine
Friedel-Crafts AcylationAcetyl chlorideAlCl₃1-(4-acetylbenzyl)-3-(2-chloroethyl)azetidine, 1-(2-acetylbenzyl)-3-(2-chloroethyl)azetidine

Derivatization Strategies and Synthetic Applications As a Building Block

Preparation of Functionalized 1-Benzyl-3-(2-chloroethyl)azetidine Analogues

The functionalization of this compound is primarily centered on the strategic manipulation of the azetidine (B1206935) ring and its substituents. These modifications are crucial for developing a library of compounds with diverse chemical properties and for their subsequent use in various synthetic applications.

Introduction of Additional Stereocenters

The creation of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly in the context of medicinal chemistry where enantiomeric purity is often paramount. While the parent compound, this compound, is achiral, several strategies can be employed to introduce chirality and generate enantiomerically enriched or diastereomerically pure analogues.

Asymmetric syntheses of functionalized azetidines often rely on methodologies that establish stereocenters during the ring formation process. thieme-connect.com For instance, the use of chiral auxiliaries, such as Evans' oxazolidinones or Ellman's sulfinamide, can guide the stereochemical outcome of cyclization reactions, leading to chiral azetidine cores. digitellinc.comacs.org A general approach involves the diastereoselective Grignard addition to a chiral sulfinimine derived from 3-chloropropanal, which after cyclization, yields C-2 substituted chiral azetidines. digitellinc.com

Furthermore, stereoselective reactions can be performed on pre-existing azetidine scaffolds. For example, the catalytic asymmetric [3+1]-cycloaddition of imido-sulfur ylides with silyl-protected Z-γ-substituted enoldiazoacetates, catalyzed by chiral sabox copper(I) complexes, can produce all-cis tetrasubstituted azetidines with three well-defined chiral centers. researchgate.net Another approach involves a [3+1] ring expansion of chiral methylene (B1212753) aziridines with rhodium-bound carbenes, which efficiently transfers chirality from the starting material to the resulting highly-substituted methylene azetidine product. nih.gov These methods highlight the potential to synthesize chiral analogues of this compound by adapting these stereoselective strategies.

Modifications at the C-3 Position of the Azetidine Ring

The C-3 position of the azetidine ring, bearing the 2-chloroethyl side chain, is a prime site for introducing molecular diversity. The chlorine atom serves as a good leaving group, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby generating a diverse library of 1-benzyl-3-substituted azetidine analogues. evitachem.com

The chloroethyl group can be displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium azide (B81097) would yield the corresponding 3-(2-azidoethyl)azetidine, a versatile intermediate for click chemistry or for reduction to the corresponding amine. Treatment with thiols or their salts can introduce sulfur-containing moieties. Similarly, reaction with alcohols or phenols under appropriate basic conditions can lead to the formation of ether linkages.

The following table illustrates some examples of nucleophilic substitution reactions on the chloroethyl side chain, leading to functionalized azetidine analogues.

NucleophileReagent ExampleResulting Functional GroupProduct Analogue Example
AzideSodium Azide (NaN₃)Azidoethyl1-Benzyl-3-(2-azidoethyl)azetidine
ThiolSodium hydrosulfide (B80085) (NaSH)MercaptoethylBenzyl (B1604629) 3-(2-mercaptoethyl)azetidine-1-carboxylate
AmineAmmonia, Primary/Secondary AminesAminoethylBenzyl 3-(2-aminoethyl)azetidine-1-carboxylate
CyanideSodium Cyanide (NaCN)Cyanoethyl1-Benzyl-3-(2-cyanoethyl)azetidine
AlkoxideSodium Ethoxide (NaOEt)Ethoxyethyl1-Benzyl-3-(2-ethoxyethyl)azetidine

These derivatization reactions significantly expand the chemical space accessible from this compound, providing a range of building blocks for further synthetic endeavors.

Utilization in the Construction of Complex Organic Molecules

The unique structural features of this compound, particularly its strained four-membered ring and the reactive side chain, make it a valuable precursor for the synthesis of more elaborate and complex organic molecules, including polycyclic systems and fragments of natural products.

Synthesis of Polycyclic Nitrogen Heterocycles from this compound

The this compound scaffold is well-suited for the construction of fused and spirocyclic nitrogen heterocycles through intramolecular cyclization reactions. The 2-chloroethyl side chain can be readily converted into other functional groups that can subsequently react with the azetidine nitrogen or another part of the molecule to form a new ring.

A common strategy involves the conversion of the chloro group to an amino group, forming 1-benzyl-3-(2-aminoethyl)azetidine. This diamine can then undergo intramolecular cyclization to form a fused piperazine (B1678402) ring, yielding a 1-benzyl-octahydropyrido[1,2-a]pyrazine system. The conditions for such cyclizations can vary, often requiring the formation of an amide or sulfonamide followed by reduction or direct cyclization under thermal or catalytic conditions.

The following table outlines a general synthetic sequence for the preparation of a fused bicyclic heterocycle from this compound.

StepReactionIntermediate/Product
1Nucleophilic substitution with azide1-Benzyl-3-(2-azidoethyl)azetidine
2Reduction of the azide1-Benzyl-3-(2-aminoethyl)azetidine
3Intramolecular cyclization (e.g., via acylation and reduction)Fused piperazine derivative

Furthermore, the azetidine ring itself can participate in ring-expansion reactions to form larger heterocyclic systems, although this is a less common application for this specific derivative. The synthesis of imidazole-fused nitrogen-bridgehead heterocycles has also been explored using related building blocks, suggesting potential pathways for creating complex polycyclic aromatic systems. rsc.org

Role as a Precursor in Natural Product Synthesis (Synthetic Fragments)

Azetidine moieties are found in a number of natural products, often contributing to their biological activity due to the conformational constraints imposed by the strained ring system. medwinpublishers.com While direct incorporation of this compound into a natural product total synthesis is not widely reported, its structural motifs are present in various biologically active molecules. Therefore, it serves as a valuable synthetic fragment for the preparation of natural product analogues.

For example, the penaresidins are a family of cytotoxic alkaloids isolated from marine sponges that feature a substituted azetidine ring. The synthesis of penaresidin (B1208786) B has been achieved through a strategy involving the selective intermolecular C(sp³)–H amination of a bromoalkane to construct the azetidine ring, followed by further functionalization. nsf.gov this compound and its derivatives could serve as key building blocks for the synthesis of novel penaresidin analogues, allowing for the exploration of structure-activity relationships.

The general strategy would involve using the functionalized azetidine as a core scaffold onto which the other structural components of the natural product are appended. The reactive chloroethyl group provides a handle for attaching side chains or for initiating further cyclization reactions to build the complete molecular framework.

Applications in Materials Chemistry

The introduction of the rigid and strained azetidine ring into polymer backbones or as a component of functional materials can impart unique properties. While specific applications of this compound in materials chemistry are not extensively documented, the chemistry of azetidines suggests potential uses.

The cationic ring-opening polymerization of azetidines and their derivatives is a known process for producing poly(trimethylene imine)s. researchgate.net The N-benzyl group in this compound would likely influence the polymerization process. Furthermore, the chloroethyl side chain offers a site for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

In the field of energetic materials, the incorporation of strained rings like azetidine is a known strategy to increase the density and heat of formation of a compound. While research in this area has focused on nitro-substituted azetidines, the principle of using the azetidine core as a building block for energetic materials is established.

Additionally, azetidine derivatives have been investigated for their potential use as catalysts and in the development of new materials with unique optical or electronic properties. The functionalizability of this compound makes it a candidate for incorporation into more complex material architectures.

Development of Novel Heterocyclic Scaffolds via this compound Transformation

The strategic use of this compound as a foundational building block provides a versatile platform for the synthesis of complex heterocyclic architectures. The inherent reactivity of the 2-chloroethyl side chain, coupled with the stable azetidine core, allows for a variety of intramolecular cyclization reactions. These transformations are instrumental in the construction of novel fused bicyclic and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The primary mechanism for transforming this compound and its analogues into more complex scaffolds involves an intramolecular nucleophilic substitution. In this process, a nucleophilic center, either introduced into the molecule or present on a modified azetidine ring, displaces the chloride ion on the ethyl side chain to form a new ring fused or spiro-fused to the original azetidine core.

A closely related transformation demonstrating this principle is the intramolecular cyclization of N-(2-chloroethyl) substituted imidazolidinone derivatives. For instance, the synthesis of 5-benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-one serves as a precursor for a fused heterocyclic system. rsc.org The presence of the 2-chloroethyl group ortho to the thione functionality facilitates an intramolecular cyclization under thermal conditions, leading to the formation of 6-benzylidene-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. rsc.org This reaction showcases how a chloroethyl side chain can be effectively utilized to construct a new five-membered thiazole (B1198619) ring fused to the original heterocycle.

This strategy highlights a powerful method for scaffold diversification. By analogy, the 2-chloroethyl group on the this compound scaffold can react with various intramolecular nucleophiles. Depending on the position and nature of the nucleophile, this can lead to the formation of a range of bicyclic systems containing the azetidine moiety. For example, introducing a thiol or an amine group at a suitable position on a precursor molecule would enable the creation of fused thiazolidine (B150603) or piperazine rings, respectively.

The table below details an analogous transformation that illustrates the potential of the chloroethyl group in synthesizing fused heterocyclic systems.

Table 1: Intramolecular Cyclization for Fused Heterocycle Synthesis

Precursor CompoundResulting Heterocyclic ScaffoldReaction Type
5-Benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-one6-Benzylidene-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-oneIntramolecular Nucleophilic Substitution

This synthetic approach is not limited to sulfur-based nucleophiles. The versatility of the chloroethyl group allows for reactions with a wide array of nucleophiles, thereby enabling the generation of a diverse library of novel heterocyclic scaffolds from azetidine-based building blocks. Further research into these transformations could unlock new families of compounds with unique three-dimensional structures and potential biological activities.

Advanced Spectroscopic and Mechanistic Characterization

Elucidation of Reaction Intermediates in 1-Benzyl-3-(2-chloroethyl)azetidine Synthesis and Transformations

The synthesis of the 1-benzylazetidine (B3057175) core typically proceeds through pathways involving distinct, characterizable intermediates. One common method involves the reaction of benzylamine (B48309) with an epoxide, such as 2-(chloromethyl)oxirane (epichlorohydrin). nih.gov In this process, the initial nucleophilic attack of the amine on the epoxide ring forms a transient amino alcohol intermediate, specifically 1-(benzylamino)-3-chloropropan-2-ol (B1208965). nih.govevitachem.com This intermediate is often not isolated but is induced to cyclize under basic conditions. The intramolecular N-alkylation, driven by the deprotonated hydroxyl group attacking the carbon bearing the chlorine atom, leads to the formation of the 1-benzylazetidin-3-ol. Subsequent functional group manipulation would be required to introduce the 2-chloroethyl side chain at the 3-position.

A key transformation of this compound involves the reactive chloroethyl side chain. The chlorine atom serves as a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. evitachem.com This allows the compound to act as a versatile intermediate for introducing the 1-benzylazetidin-3-ylethyl moiety into larger, more complex molecules. The mechanism of these transformations is typically a direct SN2 displacement by a nucleophile.

Table 1: Key Intermediates in Azetidine (B1206935) Synthesis

Intermediate Name Precursors Role in Synthesis
1-(Benzylamino)-3-chloropropan-2-ol Benzylamine and Epichlorohydrin Product of initial ring-opening; undergoes intramolecular cyclization to form the azetidin-3-ol (B1332694) ring system. nih.govevitachem.com

Detailed Spectroscopic Analysis of Novel Derivatives

The structural confirmation of novel derivatives synthesized from this compound requires a comprehensive suite of spectroscopic techniques beyond simple 1D NMR. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) are critical for unambiguous characterization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the determination of the elemental formula of a novel derivative, confirming that the desired chemical transformation has occurred and that the product has the expected atomic composition. For example, in the characterization of new pseudomonins, HRMS was used to establish the molecular formula from the deprotonated or protonated molecular ion. beilstein-journals.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the azetidine ring and the substituted side chains of a new derivative.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between different fragments of a molecule, for instance, confirming the attachment point of a new substituent to the azetidine ring or the ethyl side chain.

A case study on the synthesis of a combretastatin (B1194345) A-4 analogue, 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one , highlights the use of standard spectroscopy for characterization. mdpi.comresearchgate.net While not a direct derivative of the title compound, its analysis is illustrative. The structure was confirmed using IR and ¹H-NMR spectroscopy. mdpi.com

Table 2: Illustrative Spectroscopic Data for an Azetidin-2-one Derivative

Technique Compound Observed Data
Melting Point 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one 78℃~80℃ mdpi.com
IR (KBr, cm⁻¹) 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one 2996, 2944, 2841, 1694 (C=O), 1637, 1580, 1462, 1417, 1230, 1020, 764 mdpi.com

For a novel derivative of this compound, a combination of COSY, HSQC, and HMBC would be used to map out the entire molecular framework, while HRMS would confirm the elemental composition, providing unequivocal structural proof.

X-ray Crystallographic Studies of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not prominently available, analyses of its derivatives provide critical insights into the molecular geometry and intermolecular interactions governed by the 1-benzylazetidine scaffold.

For example, the study of azetidine derivatives like Benzyl (B1604629) 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can be performed using X-ray crystallography to determine conformational details such as ring puckering parameters. Such studies are essential for understanding how the strained azetidine ring behaves within a larger molecular context.

In another relevant example, the crystal structure of an iron(II) complex containing ligands derived from 1-benzyl-1H-1,2,3-triazole revealed detailed information about coordination and intermolecular forces. nih.gov The analysis identified weak C—H⋯π, C—H⋯S, and C—H⋯N interactions that link neighboring molecules into a two-dimensional network. nih.gov This demonstrates how the benzyl group and heterocyclic systems can direct the solid-state packing of a molecule, which is crucial for materials science and understanding crystal morphology.

A crystallographic analysis of a derivative of this compound would definitively establish:

The puckering of the four-membered azetidine ring.

The precise conformation of the chloroethyl side chain.

The orientation of the benzyl group relative to the azetidine ring.

The nature of any intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice.

Table 3: Representative Crystal Data for a Related Heterocyclic Compound This table presents data for Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate, a compound with a benzyl group whose structure was confirmed by X-ray diffraction, to illustrate the type of data obtained.

Parameter Value
Chemical Formula C₁₈H₁₈N₄O₃
Crystal System Monoclinic
Space Group P2₁
a (Å) 9.8152(2)
b (Å) 9.6305(2)
c (Å) 9.8465(2)
β (°) 116.785(1)
Volume (ų) 831.68(3)

Data sourced from a study on a substituted 1,3,4-oxadiazole (B1194373) derivative. mdpi.com

Theoretical and Computational Chemistry Studies on 1 Benzyl 3 2 Chloroethyl Azetidine

Conformational Analysis and Energetic Profiles of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, calculated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a dominant factor in its chemical behavior. Unlike a planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the torsional strain. Gas-phase electron diffraction studies on the parent azetidine molecule have determined a characteristic dihedral angle of about 37°. rsc.org

For a substituted molecule like 1-Benzyl-3-(2-chloroethyl)azetidine, the conformational landscape is more complex. The substituents on the nitrogen (N1) and the carbon at position 3 (C3) influence the puckering of the ring and the orientation of the side chains. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface and identify the most stable conformers. cnr.it

The puckering of the azetidine ring can result in different spatial arrangements of the substituents, which can be described as axial or equatorial-like positions. Furthermore, the rotation around the C3-side chain and N1-benzyl bonds gives rise to multiple rotamers. The relative energies of these conformers determine the conformational population at equilibrium. Studies on similarly substituted azetidines show that the interplay between steric hindrance and electronic interactions, such as hyperconjugation or charge-dipole interactions, dictates the preferred geometry. researchgate.netnih.gov For this compound, calculations would identify the global minimum energy structure and the energy barriers to interconversion between different conformers.

Table 1: Illustrative Conformational Analysis Data for this compound

This table illustrates the type of data generated from a computational conformational analysis. The values are hypothetical, based on typical energy differences found in substituted heterocycles.

ConformerDescription of GeometryRelative Energy (kcal/mol)Predicted Population at 298 K (%)
AChloroethyl group pseudo-equatorial, Benzyl (B1604629) group anti0.0075.1
BChloroethyl group pseudo-axial, Benzyl group anti1.508.8
CChloroethyl group pseudo-equatorial, Benzyl group gauche0.9515.5
DChloroethyl group pseudo-axial, Benzyl group gauche2.500.6

Quantum Chemical Calculations of Reaction Pathways and Transition States

The presence of a nucleophilic nitrogen atom within the azetidine ring and an electrophilic carbon atom in the chloroethyl side chain makes this compound a prime candidate for intramolecular reactions. The most probable transformation is an intramolecular SN2 cyclization, where the azetidine nitrogen attacks the terminal carbon of the chloroethyl group, displacing the chloride ion to form a strained bicyclic azetidinium cation, specifically a 1-benzyl-1-azoniabicyclo[2.2.1]heptane chloride.

Quantum chemical calculations are essential for elucidating the mechanism of such reactions. rsc.orgnih.gov By mapping the reaction pathway from the reactant to the product, these calculations can locate the transition state (TS) and determine the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to occur. nih.govacs.org

DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets, can model the geometric changes and energy profile along the reaction coordinate. The calculations would show the progressive formation of the new N-C bond and the breaking of the C-Cl bond in the transition state structure. Solvation effects, which can significantly influence the energetics of ionic pathways, are typically included using implicit (e.g., Polarizable Continuum Model, PCM) or explicit solvent models. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Intramolecular Cyclization

This table presents hypothetical data on how computational chemistry can predict the influence of the solvent on the rate of the key intramolecular reaction.

SolventDielectric Constant (ε)Calculated Activation Energy (ΔE, kcal/mol)
Gas Phase128.5
Tetrahydrofuran (THF)7.622.1
Acetonitrile (MeCN)37.518.4
Water80.117.2

Prediction of Reactivity and Selectivity in this compound Transformations

Computational chemistry allows for the prediction of a molecule's reactivity and the selectivity of its transformations. nih.govarxiv.org For this compound, the principal reactive pathway is the intramolecular cyclization discussed previously. The high rate of this reaction is driven by the release of some of the azetidine ring strain and the favorable proximity of the reacting centers (an example of Thorpe-Ingold effect). rsc.orgnih.gov

Reactivity can be quantified by the calculated activation energy. A lower activation barrier implies a faster reaction rate. Computational models can compare the activation barriers for different potential reaction pathways to predict selectivity. For instance, the intramolecular cyclization competes with potential intermolecular SN2 reactions, where an external nucleophile might attack the chloroethyl group. By calculating and comparing the activation energies for both the intramolecular and a representative intermolecular pathway, a clear prediction of the reaction's outcome can be made. In nearly all such cases, the intramolecular pathway is kinetically favored due to entropic advantages.

Table 3: Illustrative Comparison of Competing Reaction Pathways

This table demonstrates how calculations can predict selectivity by comparing the energy barriers of competing reactions. The values are hypothetical.

Reaction PathwayDescriptionCalculated Activation Energy (ΔE, kcal/mol in THF)Predicted Outcome
IntramolecularInternal N attacks C-Cl22.1Favored
IntermolecularExternal Cl- attacks C-Cl31.5Disfavored

Electronic Structure Analysis of the Compound

The electronic structure of a molecule governs its physical properties and reactivity. Quantum chemical calculations provide detailed insights into the distribution of electrons within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the HOMO is expected to have significant contributions from the nitrogen atom's lone pair and the π-orbitals of the benzyl ring, indicating its nucleophilic and electron-donating character. The LUMO would be predominantly the antibonding σ* orbital of the C-Cl bond, marking this site as the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. mit.edu

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom, confirming its role as a nucleophilic center. Regions of positive potential (blue) would be found on the hydrogens and, importantly, on the carbon atom bonded to chlorine, highlighting its electrophilic nature.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis quantify the charge on each atom. This would reveal a significant negative partial charge on the nitrogen and chlorine atoms and a positive partial charge on the carbon atom of the C-Cl bond, further explaining the molecule's inherent reactivity.

Table 4: Illustrative Calculated Electronic Properties

This table provides examples of the electronic structure data that would be obtained from a DFT calculation on the title compound.

PropertyHypothetical Calculated ValueInterpretation
HOMO Energy-6.8 eVIndicates electron-donating ability (nucleophilicity)
LUMO Energy+0.5 eVIndicates electron-accepting ability (electrophilicity at C-Cl)
HOMO-LUMO Gap7.3 eVRelates to chemical reactivity and stability
NBO Charge on N1-0.45 eConfirms nucleophilic character of the nitrogen atom
NBO Charge on C(H2)-Cl+0.15 eConfirms electrophilic character of the carbon atom

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